molecular formula C15H16O9 B10762840 Esculoside anhydride

Esculoside anhydride

Cat. No.: B10762840
M. Wt: 340.28 g/mol
InChI Key: XHCADAYNFIFUHF-NGXDWLFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esculoside anhydride: is a derivative of esculin, a coumarin glucoside naturally found in the bark of the horse chestnut tree (Aesculus hippocastanum). It is known for its venotonic and anti-inflammatory properties and is used in various cosmetic and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Esculoside anhydride can be synthesized from esculin through a dehydration reaction. The process typically involves the use of dehydrating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the extraction of esculin from the bark of the horse chestnut tree, followed by purification and chemical modification to obtain the anhydride form. The use of efficient mixed reagents like triphenylphosphine/trichloroisocyanuric acid under mild reaction conditions at room temperature is also common .

Chemical Reactions Analysis

Types of Reactions: Esculoside anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, often in the presence of a base or acid catalyst.

    Alcoholysis: Alcohols, typically in the presence of a base such as pyridine.

    Aminolysis: Amines, often under mild heating conditions.

Major Products:

    Hydrolysis: Esculin and carboxylic acids.

    Alcoholysis: Esters.

    Aminolysis: Amides.

Mechanism of Action

The primary mechanism of action of esculoside anhydride involves its ability to improve capillary permeability and reduce fragility. It inhibits catabolic enzymes such as hyaluronidase and collagenase, thereby preserving the integrity of the perivascular connective tissue . This action helps in protecting capillaries and improving blood flow.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H16O9

Molecular Weight

340.28 g/mol

IUPAC Name

7-hydroxy-6-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10?,12-,13+,14-,15-/m1/s1

InChI Key

XHCADAYNFIFUHF-NGXDWLFCSA-N

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H](C(O3)CO)O)O)O)O

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.